molecular formula C7H11ClN2O B12980239 5-(Pyrrolidin-2-yl)oxazole hydrochloride

5-(Pyrrolidin-2-yl)oxazole hydrochloride

Cat. No.: B12980239
M. Wt: 174.63 g/mol
InChI Key: SDDWWKDQBXPMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-2-yl)oxazole hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its unique structural properties and versatile applications. This compound is characterized by the presence of a pyrrolidine ring fused to an oxazole ring, with a hydrochloride salt form that enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)oxazole hydrochloride typically involves the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

Scientific Research Applications

5-(Pyrrolidin-2-yl)oxazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Pyrrolidin-2-yl)oxazole hydrochloride include:

    Pyrrolidine-2,5-diones: Known for their bioactive properties and used in medicinal chemistry.

    Pyrrolidin-2-one: Another versatile scaffold used in drug discovery.

    Oxazole derivatives: Widely studied for their biological activities and applications in material science.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(9-3-1)7-4-8-5-10-7;/h4-6,9H,1-3H2;1H

InChI Key

SDDWWKDQBXPMOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CO2.Cl

Origin of Product

United States

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